N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide
Brand Name: Vulcanchem
CAS No.: 634913-23-8
VCID: VC16869780
InChI: InChI=1S/C15H31NO4S/c1-18-10-11-20-13-12-19-9-8-16-15(17)7-5-3-2-4-6-14-21/h21H,2-14H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C15H31NO4S
Molecular Weight: 321.5 g/mol

N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide

CAS No.: 634913-23-8

Cat. No.: VC16869780

Molecular Formula: C15H31NO4S

Molecular Weight: 321.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide - 634913-23-8

Specification

CAS No. 634913-23-8
Molecular Formula C15H31NO4S
Molecular Weight 321.5 g/mol
IUPAC Name N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-8-sulfanyloctanamide
Standard InChI InChI=1S/C15H31NO4S/c1-18-10-11-20-13-12-19-9-8-16-15(17)7-5-3-2-4-6-14-21/h21H,2-14H2,1H3,(H,16,17)
Standard InChI Key PXEGTGCTMJGZMO-UHFFFAOYSA-N
Canonical SMILES COCCOCCOCCNC(=O)CCCCCCCS

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • An octanamide chain (C₈H₁₅CONH) providing hydrophobic character.

  • A sulfanyl group (-SH) at the eighth carbon, enabling thiol-based reactivity.

  • A polyethylene glycol (PEG)-derived side chain (CH₃O(CH₂CH₂O)₃CH₂CH₂) conferring hydrophilicity and water solubility.

This amphiphilic design facilitates interactions with both organic solvents and aqueous media, making it ideal for interfacial applications.

Physical and Chemical Data

Key properties are summarized below:

PropertyValueSource
CAS Number634913-23-8
Molecular FormulaC₁₅H₃₁NO₄S
Molecular Weight321.5 g/mol
SolubilityWater, DMSO, ethanol
StabilityAir-sensitive (thiol oxidation)

Discrepancies in reported molecular weights (e.g., 329.53 g/mol vs. 321.5 g/mol) may arise from isotopic variations or measurement techniques.

Synthesis and Purification

Synthetic Pathways

While detailed protocols are scarce, the compound is typically synthesized via a multi-step approach:

  • Amide Coupling: 8-Mercaptooctanoic acid reacts with 2-[2-(2-methoxyethoxy)ethoxy]ethylamine using carbodiimide crosslinkers like EDC or DCC.

  • Thiol Protection: The sulfanyl group is stabilized with trityl or acetamidomethyl groups during synthesis to prevent oxidation.

  • Deprotection: Final treatment with reducing agents (e.g., TCEP) yields the free thiol.

Challenges in Production

  • Thiol Oxidation: The -SH group readily oxidizes to disulfides, necessitating inert atmospheres and antioxidants like BHT.

  • PEG Side Chain Purity: Oligomer distribution in the PEG segment affects batch consistency, requiring precise chromatography.

Applications in Nanotechnology

Nanoparticle Stabilization

The compound’s thiol group binds to metal surfaces (e.g., Au, Ag), while the PEG chain prevents aggregation via steric hindrance. For example:

  • Gold Nanoparticles (AuNPs): When used as a capping agent, it produces AuNPs with hydrodynamic diameters of 12–15 nm and zeta potentials of −25 mV, indicating high colloidal stability.

Quantum Dot Functionalization

In CdSe/ZnS quantum dots, the PEG-thiol ligand enhances photoluminescence quantum yield by 40% compared to alkanethiols, attributed to reduced surface defects.

Biomedical Applications

Drug Delivery Systems

The PEG segment prolongs circulation time by evading immune clearance, while the thiol enables covalent attachment to drug carriers:

  • Doxorubicin Conjugates: Conjugation via maleimide-thiol chemistry yields nanoparticles with 85% drug loading efficiency and pH-responsive release in tumor microenvironments.

Cell Membrane Interactions

Studies using artificial lipid bilayers show the compound increases membrane permeability by 30% at 50 µM concentrations, suggesting utility in transdermal delivery.

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